
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline is a complex organic compound that combines the structural elements of diphenylmethoxy, piperidine, and bromotheophylline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline typically involves multiple steps. One common method starts with the reaction of benzhydrol and 4-hydroxypiperidine in the presence of p-toluenesulfonic acid monohydrate and toluene as a solvent. The mixture is refluxed with a Dean-Stark condenser for 3-4 hours. After cooling, the solution is washed with sodium hydroxide solution and water, then dried over anhydrous sodium sulfate. The solvent is removed under vacuum to obtain the crude product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as a diuretic and in the treatment of premenstrual syndrome.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline involves its interaction with specific molecular targets and pathways. For example, bromotheophylline acts as a weak diuretic by increasing glomerular filtration and affecting tubular reabsorption, leading to increased excretion of sodium and chloride . This mechanism helps relieve bloating and menstrual pain.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine derivative used to manage asthma and COPD.
Diphenhydramine: An antihistamine used to treat allergies and insomnia.
Piperidine derivatives: Various compounds with applications in pharmaceuticals and organic synthesis.
Uniqueness
4-(Diphenylmethoxy)-1-methylpiperidine bromotheophylline is unique due to its combination of structural elements, which confer specific chemical and biological properties. Its ability to act as a diuretic and its potential therapeutic applications distinguish it from other similar compounds.
Properties
CAS No. |
102071-21-6 |
|---|---|
Molecular Formula |
C26H30BrN5O3 |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
4-benzhydryloxy-1-methylpiperidine;8-bromo-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H23NO.C7H7BrN4O2/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-11,18-19H,12-15H2,1H3;1-2H3,(H,9,10) |
InChI Key |
ZVXNYTIIVKQCSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
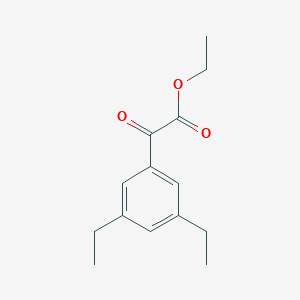
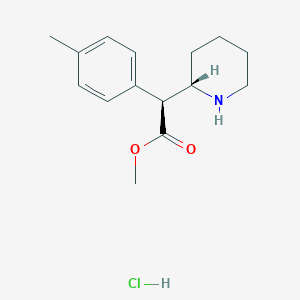

![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
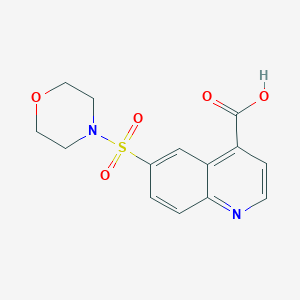
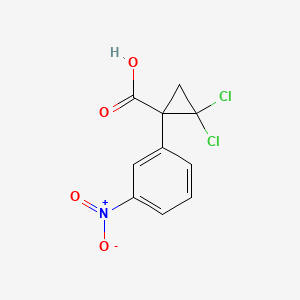



![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)
![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
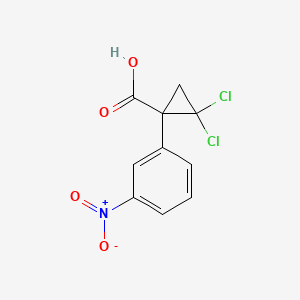
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)
